N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-2-11-21(19,20)15-8-7-14-12-5-6-13(17-16-12)18-9-3-4-10-18/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVQLKARUXBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S. The compound features a sulfonamide group, a pyridazine ring, and a pyrrole moiety, suggesting significant potential for interaction with biological targets. The unique structure contributes to its pharmacological properties, particularly in the context of antimicrobial and antiviral activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the pyrrole and pyridazine rings has been associated with enhanced antibacterial activity against various pathogens. For instance, derivatives of pyrrole-containing compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | Staphylococcus aureus |
| N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-propane-1-sulfonamide | TBD | TBD |
Antiviral Activity
The compound also displays promising antiviral properties. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cell pathways. Further research is needed to elucidate the specific viral targets and pathways affected by this compound.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in modulating enzyme activity, potentially affecting metabolic pathways related to bacterial growth and viral replication.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives for their antibacterial properties, revealing that modifications to the molecular structure significantly impacted their activity against resistant strains of bacteria.
- Antiviral Research : Another investigation focused on pyridazine-based compounds showed that they could inhibit specific viral enzymes, suggesting a pathway for developing new antiviral agents based on this scaffold .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Molecular weight estimated based on formula.
Key Observations :
- Sulfonamide vs.
- Heterocyclic Substituents : The 1H-pyrrole group in the target compound may engage in π-π stacking, whereas ’s pyrazole and ’s imidazole offer distinct hydrogen-bonding capabilities.
- Linker Flexibility : The ethylamine linker in the target compound may confer conformational flexibility compared to the rigid phenyl group in .
Analytical Data Comparison
Table 2: Spectral and Purity Data
Key Observations :
- NMR Signatures : ’s compound shows distinct peaks for imidazole (δ 7.80) and trifluoromethylpyridine (δ 8.63), which are absent in the target compound. The target’s ethylamine linker and sulfonamide may produce unique shifts in the δ 1.5–3.5 range.
- Mass Spectrometry : The trifluoromethyl group in ’s compound contributes to its higher molecular weight (m/z 392.2 vs. ~309 for the target).
- Purity : ’s compound demonstrates high HPLC purity (98.67%), suggesting robust synthetic protocols that could inform the target compound’s optimization .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide?
A stepwise approach is critical. Begin with small-scale reactions to identify optimal coupling conditions for the pyridazine-pyrrole core. Use reagents like cesium carbonate or lithium bis(trimethylsilyl)amide (LHMDS) to enhance nucleophilic substitution efficiency, as demonstrated in analogous sulfonamide syntheses . Monitor reaction progress via TLC or LCMS, and employ orthogonal purification methods (e.g., column chromatography followed by recrystallization) to improve yield and purity. Statistical design of experiments (DoE), such as factorial designs, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Combine spectroscopic and chromatographic methods:
- NMR : Analyze and spectra to verify substituent connectivity. For example, pyrrole protons typically appear as doublets in the δ 6.6–7.2 ppm range, while sulfonamide NH signals are often broad (δ 8–10 ppm) .
- LCMS/HPLC : Ensure >95% purity by reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight via ESI-MS .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction, as applied to structurally related pyridazine derivatives .
Q. How can solubility challenges be addressed during in vitro assays?
Optimize solvent systems based on the compound’s logP. For polar solvents, use DMSO for stock solutions (≤10 mM), and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation. For hydrophobic environments, co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction pathway predictions for this compound?
Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, conflicting data on sulfonamide coupling efficiency can be addressed by simulating nucleophilic attack barriers at pyridazine C3 vs. C6 positions. Pair these with machine learning (ML) models trained on reaction databases to prioritize experimental conditions, as outlined in ICReDD’s reaction design framework .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Implement process analytical technology (PAT):
- In-line FTIR/NIR : Monitor intermediate formation in real time .
- Design space validation : Use DoE to define acceptable ranges for critical process parameters (CPPs) like reaction time and mixing efficiency .
- Control impurities : Track byproducts (e.g., dehalogenated pyrrole derivatives) via LC-MS and adjust purification protocols accordingly .
Q. How can researchers analyze conflicting bioactivity data across different assay platforms?
Adopt a systematic approach:
- Dose-response normalization : Account for differences in solvent systems or cell lines by standardizing IC50 values relative to positive controls.
- Target engagement assays : Use SPR or CETSA to confirm direct binding vs. off-target effects.
- Meta-analysis : Compare results with structurally related sulfonamides (e.g., N-(2-(indol-3-yl)ethyl) derivatives) to identify pharmacophore-specific trends .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzymatic inhibition?
Combine kinetic and structural studies:
- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).
- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes to identify binding pockets (e.g., sulfonamide interactions with catalytic zinc ions in metalloenzymes) .
- Molecular dynamics (MD) simulations : Model conformational changes in the enzyme active site upon inhibitor binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
